molecular formula C13H18N2O4S B5807639 N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide CAS No. 6098-85-7

N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B5807639
CAS No.: 6098-85-7
M. Wt: 298.36 g/mol
InChI Key: RNBKSCACFQELPK-UHFFFAOYSA-N
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Description

N-[4-(Acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide (CAS: 6098-85-7) is a sulfonamide-derived compound characterized by a 2,2-dimethylpropanamide (pivalamide) group attached to a phenyl ring substituted with an acetylsulfamoyl moiety at the para position . This structural motif is significant in medicinal chemistry, as sulfonamides and pivalamide groups are often employed to enhance metabolic stability and modulate pharmacokinetic properties.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-9(16)15-20(18,19)11-7-5-10(6-8-11)14-12(17)13(2,3)4/h5-8H,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBKSCACFQELPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358183
Record name N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6098-85-7
Record name N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form the acetylsulfamoyl derivative. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetylsulfamoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives related to N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide exhibit anticonvulsant properties. For instance, studies have focused on the synthesis and evaluation of similar compounds that target epilepsy treatment. These compounds were assessed using animal models, demonstrating efficacy in reducing seizure activity through modulation of neuronal voltage-sensitive sodium channels .

Key Findings:

  • Mechanism: The compound likely interacts with sodium channels, which are crucial for neuronal excitability.
  • Efficacy: Initial screenings have shown promising results in reducing seizure frequency in models of maximal electroshock (MES) and pentylenetetrazole-induced seizures.

Antidepressant and Analgesic Properties

The compound has been reported to possess antidepressant and analgesic effects. Similar compounds have been studied for their ability to alleviate pain and improve mood disorders, suggesting that this compound may share these beneficial properties .

Applications:

  • Antidepressants: Potential use in treating depression by modulating neurotransmitter levels.
  • Analgesics: May serve as a non-opioid alternative for pain management.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. SAR studies help elucidate how modifications to the molecular structure influence biological activity .

Structural Modification Effect on Activity
Acetylsulfamoyl groupEnhances binding affinity to target receptors
Dimethylpropanamide backboneImproves stability and bioavailability

Pharmaceutical Formulations

The compound's formulation into various pharmaceutical forms is an area of ongoing research. Its stability and solubility profile are critical for developing effective drug delivery systems. Recent advancements include the creation of amorphous solid dispersions that enhance solubility and bioavailability .

Formulation Insights:

  • Amorphous Solid Dispersions: These formulations have shown improved stability at room temperature and prevent conversion to less effective solid-state forms.
  • Excipient Compatibility: Research into compatible excipients is essential for optimizing drug formulations.

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

(a) N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide (43)

  • Structure : Replaces the acetylsulfamoylphenyl group with a 4-iodo-3-pyridyl moiety.
  • Synthesis : Prepared via lithiation and iodination of 2,2-dimethyl-N-(3-pyridyl)propanamide, yielding 70% with 95.9% purity (HPLC) .

(b) N-(4-Bromophenyl)-2,2-dimethylpropanamide

  • Structure : Substitutes the acetylsulfamoyl group with a bromine atom.
  • Properties : CAS 24109-06-6; simpler structure with halogen substituent, likely influencing lipophilicity and reactivity in cross-coupling reactions .

(c) N-[2-(4-Chlorophenoxy)phenyl]-2,2-dimethylpropanamide (TCMDC-137332)

  • Structure: Incorporates a 2-phenoxyanilide scaffold instead of sulfamoylphenyl.
  • Biological Activity: No antimalarial activity against Plasmodium falciparum NF54, but derivatives like 16 (cyclobutanecarboxyamide) showed moderate inhibition in prolonged assays .

Heterocyclic Derivatives

(a) Pyrrolo[2,3-d]pyrimidine Derivatives

  • Examples: 20a: N-{7-Benzyl-4-methyl-5-[(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}-2,2-dimethylpropanamide. 24d: N-{4-[(3-Bromophenyl)amino]-6-[2-(1-naphthyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}-2,2-dimethylpropanamide.
  • Synthesis : High yields (86–92%) via Pd/C-catalyzed reactions and silica gel purification .
  • Significance : The pyrrolo-pyrimidine core enhances planar aromaticity for DNA intercalation or kinase inhibition, while the pivalamide group improves solubility.

(b) N-(5-Acetylpyrazin-2-yl)-2,2-dimethylpropanamide

  • Structure : Features a pyrazine ring, a nitrogen-rich heterocycle.
  • Properties : CAS 1807884-98-5; pyrazine’s electron-deficient nature may facilitate π-π stacking in enzyme binding .

Sulfonamide-Based Analogues

(a) N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide

  • Structure : Acetamide replaces pivalamide, with a cyclohexylsulfamoyl group.
  • Relevance : Demonstrates the versatility of sulfamoylphenyl scaffolds in drug design, though acetamide may reduce steric hindrance compared to pivalamide .

(b) N-{4-[(Carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide Hydrochloride

  • Applications : CAS 1423034-02-9; such amidine derivatives are often explored as protease inhibitors .

Comparative Analysis Table

Compound Name Core Structure Key Substituent(s) Yield (%) Purity (%) Notable Activity Reference IDs
N-[4-(Acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide Phenyl + sulfamoyl Acetylsulfamoyl N/A N/A Structural template
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide Pyridyl Iodo 70 95.9 Synthetic intermediate
TCMDC-137332 2-Phenoxyanilide 4-Chlorophenoxy High* >95 Inactive (antimalarial)
Pyrrolo[2,3-d]pyrimidine derivatives Pyrrolo-pyrimidine Varied (e.g., naphthyl, methoxyphenyl) 86–92 >95 Antitumor (preclinical)
N-(4-Bromophenyl)-2,2-dimethylpropanamide Phenyl Bromo N/A N/A Halogenated intermediate

Key Findings and Implications

  • Synthetic Efficiency : Pivalamide derivatives generally exhibit high yields (70–92%), attributed to the steric bulk of the 2,2-dimethyl group stabilizing intermediates .
  • Biological Relevance : While the target compound lacks direct activity data, structural modifications (e.g., heterocyclic cores, halogenation) significantly influence bioactivity. For example, pyrrolo-pyrimidine derivatives show promise in antitumor research .
  • Structural Flexibility: The sulfamoylphenyl-pivalamide scaffold serves as a versatile platform for developing inhibitors targeting enzymes or receptors requiring both hydrogen-bond donors/acceptors and hydrophobic interactions .

Biological Activity

N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide is a compound that has garnered attention due to its potential biological activities, particularly its role in drug discovery and therapeutic applications. This article delves into its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H18N2O3S
  • IUPAC Name : this compound

The compound features a sulfamoyl group attached to a phenyl ring, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : It is suggested that the compound may inhibit certain enzymes involved in pain pathways, particularly voltage-gated sodium channels (Nav), which are crucial in the modulation of neuronal excitability and pain perception .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections .

Pharmacological Effects

Research indicates several potential pharmacological effects of this compound:

  • Anticonvulsant Activity : Analogous compounds have demonstrated anticonvulsant properties in animal models. The structural similarity suggests that this compound may also provide protective effects against seizures .
  • Analgesic Effects : Given its proposed action on sodium channels involved in pain transmission, it may serve as an effective analgesic agent for conditions such as neuropathic pain and chronic pain syndromes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Anticonvulsant Screening :
    • In a study evaluating similar compounds for anticonvulsant activity using the maximal electroshock (MES) test, several derivatives exhibited significant protective effects against seizures. This suggests that modifications to the sulfamoyl structure could enhance efficacy against seizure activity .
  • Pain Management Research :
    • A patent focused on Nav channel inhibitors highlighted the potential use of compounds like this compound in treating chronic pain conditions such as diabetic neuropathy and post-herpetic neuralgia. The findings support further exploration into its analgesic properties .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals variations in biological activity based on structural differences:

Compound NameStructure SimilarityBiological Activity
N-[3-(methylsulfanyl)phenyl]-acetamideModerate similarityMild anticonvulsant activity
N-(4-nitrophenyl)-acetamideHigh similaritySignificant antimicrobial activity
N-(4-sulfamoylphenyl)-acetamideHigh similarityPotential analgesic effects

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